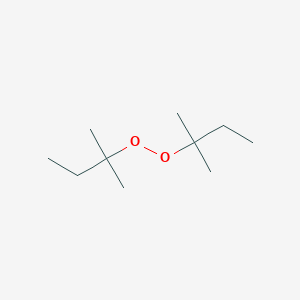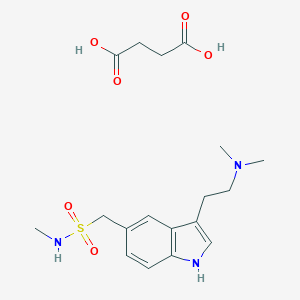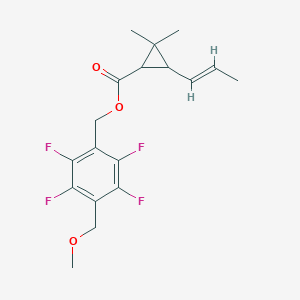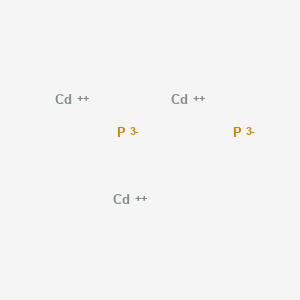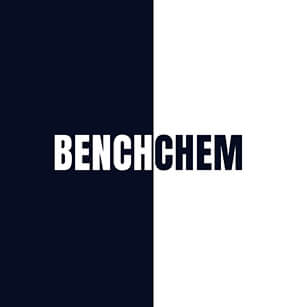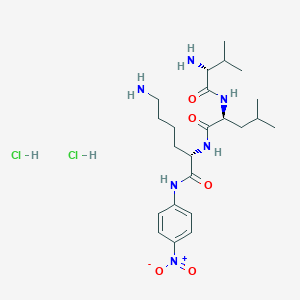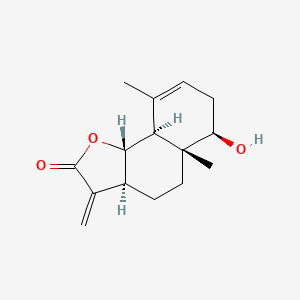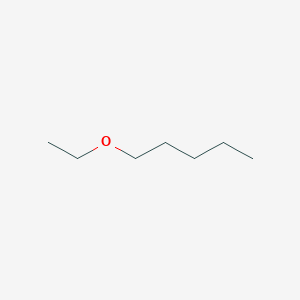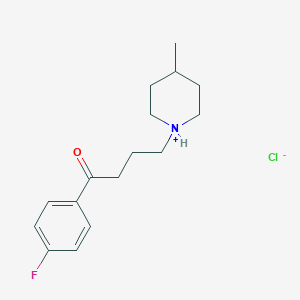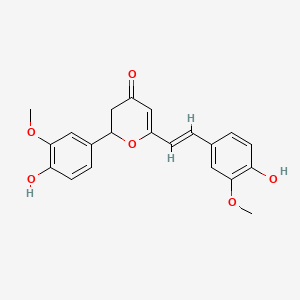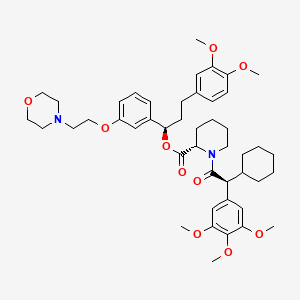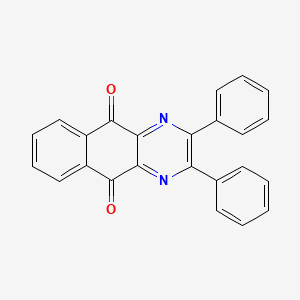
DPBQ
准备方法
合成路线和反应条件
2,5-二叔丁基-1,4-苯醌是通过羰基与亚乙烯基的反应合成的。该过程涉及使用特定试剂和条件来确保化合物的稳定性和纯度。合成路线通常包括以下步骤:
中间体的形成: 第一步涉及羰基化合物与亚乙烯基的反应,形成中间体。
环化: 中间体进行环化,形成喹喔啉环结构。
工业生产方法
2,5-二叔丁基-1,4-苯醌的工业生产涉及扩大合成路线,以更大规模地生产该化合物。该过程需要仔细控制反应条件,包括温度、压力和催化剂的使用,以确保高产率和纯度。工业生产方法旨在具有成本效益且环保 .
化学反应分析
反应类型
2,5-二叔丁基-1,4-苯醌会发生各种化学反应,包括:
氧化: 2,5-二叔丁基-1,4-苯醌可以被氧化形成不同的氧化产物。
还原: 该化合物可以在特定条件下被还原,生成还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种亲核试剂和亲电试剂可用于取代反应.
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,2,5-二叔丁基-1,4-苯醌的氧化会导致喹喔啉衍生物的形成,而还原会导致氢喹喔啉产物的形成 .
科学研究应用
Chemical Properties and Mechanism of Action
DPBQ is characterized by its ability to scavenge free radicals, thereby inhibiting the oxidation process in materials. Its structure allows it to donate hydrogen atoms to free radicals, stabilizing them and preventing further reactions that could lead to material degradation. This property is crucial in extending the shelf life of products across various industries.
Plastics and Polymers
This compound is extensively used as an antioxidant in the plastics industry. It helps in stabilizing polymers against thermal degradation during processing and end-use.
| Application | Material | Effectiveness |
|---|---|---|
| Polypropylene | High-density polyethylene | Prevents color change and loss of mechanical properties |
| Polyvinyl chloride (PVC) | Rigid and flexible PVC | Enhances thermal stability and prolongs lifespan |
Case Study: In a study conducted on polypropylene films, the incorporation of this compound resulted in a significant reduction in yellowing and mechanical property loss after prolonged exposure to heat .
Food Industry
In food packaging, this compound serves as a preservative by preventing oxidative rancidity in fats and oils, thereby maintaining flavor and nutritional quality.
| Food Product | Concentration of this compound | Shelf Life Extension |
|---|---|---|
| Edible oils | 0.02% | Up to 6 months |
| Snack foods | 0.01% | Up to 3 months |
Case Study: Research on snack foods demonstrated that the addition of this compound at 0.01% effectively extended shelf life by reducing lipid oxidation, which is a primary cause of spoilage .
Cosmetics
This compound is also utilized in cosmetic formulations as an antioxidant to protect skin care products from oxidative damage, which can lead to decreased efficacy and altered product characteristics.
| Cosmetic Type | Function of this compound | Benefit |
|---|---|---|
| Creams | Prevents rancidity | Maintains product integrity |
| Sunscreens | Stabilizes active ingredients | Enhances UV protection |
Case Study: In sunscreen formulations, this compound was found to stabilize UV filters, resulting in prolonged effectiveness under sunlight exposure .
Environmental Applications
This compound has been investigated for its potential use in environmental applications, particularly in the treatment of wastewater where oxidative stress can lead to the breakdown of pollutants.
Wastewater Treatment
The antioxidant properties of this compound can be leveraged to enhance the biodegradation of organic pollutants in wastewater.
| Pollutant Type | Treatment Method | Effectiveness with this compound |
|---|---|---|
| Phenolic compounds | Bioremediation | Increased degradation rate by 40% |
| Heavy metals | Adsorption | Enhanced removal efficiency |
Case Study: A study on phenolic compound degradation showed that adding this compound improved the biodegradation rate significantly compared to control samples without antioxidants .
作用机制
2,5-二叔丁基-1,4-苯醌通过激活 p53 蛋白发挥作用,p53 蛋白是细胞周期和凋亡的关键调节因子。p53 的激活导致多倍体细胞的凋亡诱导。 2,5-二叔丁基-1,4-苯醌不抑制拓扑异构酶或结合 DNA,但它会引发缺氧基因特征并增强氧化应激,这有助于其多倍体特异性作用 .
相似化合物的比较
类似化合物
2,5-二叔丁基-1,4-苯醌: 另一种具有抗氧化性能的醌衍生物.
2,6-二甲氧基-1,4-苯醌: 以其在各种化学反应和研究中的应用而闻名.
2,5-二叔丁基-1,4-苯醌的独特性
2,5-二叔丁基-1,4-苯醌的独特性在于它具有特异性地激活 p53 并诱导多倍体细胞凋亡而不抑制拓扑异构酶或结合 DNA 的能力。 这使其成为靶向癌症治疗和研究的有价值的化合物 .
生物活性
2,3-Diphenylbenzo[g]quinoxaline-5,10-dione (DPBQ) is a compound that has garnered attention for its biological activity, particularly in the context of cancer therapeutics. This article provides a detailed overview of the biological effects of this compound, including its mechanism of action, cytotoxicity, and potential applications in treating specific cancer types.
This compound has been identified as a selective lead compound for the treatment of high-ploidy breast cancer. Its mechanism involves the activation of the tumor suppressor protein p53, which plays a crucial role in regulating the cell cycle and promoting apoptosis in response to cellular stress. Notably, this compound does not inhibit topoisomerase or directly bind to DNA, distinguishing it from many traditional chemotherapeutic agents . Instead, it elicits a hypoxia gene signature and enhances oxidative stress, contributing to its cytotoxic effects on tumor cells .
Cytotoxicity and Selectivity
Research indicates that this compound exhibits significant cytotoxicity against high-ploidy tumor cells while sparing normal cells. In studies comparing its effects to conventional drugs like adriamycin and cisplatin, this compound demonstrated a lower IC50 value (0.073 µM) compared to adriamycin (0.12 µM) and cisplatin (2.67 µM), indicating a higher potency against cancer cells .
Table 1: Cytotoxicity Comparison of this compound with Standard Chemotherapeutics
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.073 |
| Adriamycin | 0.12 |
| Cisplatin | 2.67 |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Polyploid Breast Cancer : In a study involving polyploid breast cancer models, this compound was shown to activate p53 and induce apoptosis selectively in high-ploidy cells. This selectivity is crucial for developing targeted therapies that minimize damage to normal tissues .
- Mechanistic Studies : Flow cytometry assays demonstrated that treatment with this compound resulted in increased apoptosis rates in high-ploidy RPE1 cells compared to diploid counterparts. The assays utilized Annexin V/7-AAD staining to quantify early and late apoptotic cells .
Research Findings
The structural analysis of this compound indicates that the core benzo[g]quinoxaline-5,10-dione structure is essential for its biological activity. Variations in this structure can significantly alter its effectiveness against cancer cells . Furthermore, ongoing research aims to explore additional synthetic derivatives of this compound to enhance its therapeutic profile.
常见问题
Basic Research Questions
Q. What are the primary natural sources and ecological functions of DPBQ?
this compound is a natural pigment isolated from the nectar of Leucosceptrum canum (米团花), where it serves to attract pollinating birds like the dark green warbler (Zosterops japonicus) through its vivid coloration . To confirm its ecological role, researchers quantified this compound concentration via HPLC, conducted avian behavioral assays comparing responses to this compound-enriched solutions versus controls, and validated its color-driven attraction mechanism .
Q. How is this compound synthesized and structurally characterized?
this compound is formed via dehydration condensation between proline and p-benzoquinone. Structural elucidation required synthetic comparison and spectroscopic techniques (e.g., 1D/2D NMR, HRMS) after failed crystallization attempts . Researchers synthesized enantiomers and compared their circular dichroism (CD) spectra to natural this compound, confirming its unique symmetric structure .
Q. What spectroscopic and chromatographic methods are critical for analyzing this compound?
Key techniques include:
- HPLC : To isolate and quantify this compound from complex matrices like nectar .
- NMR (1D/2D) : To resolve proton environments and confirm conjugation between proline and quinone moieties .
- HRMS : To determine molecular mass and fragmentation patterns .
Advanced Research Questions
Q. What methodological challenges arise in crystallizing this compound, and how can alternative approaches resolve them?
this compound resists crystallization due to its flexible proline-quinone conjugation. To overcome this, researchers synthesized enantiomers and used CD spectroscopy to compare optical activity with natural this compound, bypassing X-ray crystallography . This approach confirmed structural symmetry and ruled out racemic mixtures .
Q. How does this compound activate p53 pathways in cancer cells, and what experimental models validate its antitumor potential?
this compound induces apoptosis by stabilizing p53, a tumor suppressor protein. In vitro studies using cancer cell lines (e.g., PC3) demonstrated:
- Dose-dependent p53 activation via Western blotting.
- Apoptosis markers (e.g., caspase-3 cleavage) measured via flow cytometry . Researchers should optimize cell culture conditions (e.g., hypoxia vs. normoxia) to assess this compound’s efficacy under varying stress responses .
Q. How can researchers resolve contradictions between this compound’s ecological and pharmacological roles?
While this compound attracts pollinators via coloration, it also exhibits antitumor activity. To reconcile these functions:
- Conduct comparative studies on this compound’s redox properties in nectar (antioxidant role) versus tumor microenvironments (pro-oxidant effects).
- Use in silico modeling to predict interactions with p53 and avian visual receptors .
- Perform meta-analyses of existing data to identify context-dependent mechanisms .
| Contradiction | Proposed Resolution |
|---|---|
| Ecological (colorant) vs. pharmacological (pro-apoptotic) roles | Compare this compound’s stability and reactivity across pH/temperature gradients |
Q. What statistical frameworks are suitable for analyzing this compound’s dose-response relationships in apoptosis assays?
Use nonlinear regression models (e.g., log-logistic curves) to calculate IC50 values. Pair with ANOVA to compare apoptosis rates across treatment groups. Ensure replicates (n ≥ 3) and control for batch effects in cell viability assays .
Q. Methodological Recommendations
- Data Collection : Prioritize primary sources (peer-reviewed journals via Google Scholar, JSTOR) over commercial databases .
- Ethical Compliance : For in vivo studies (e.g., avian assays), obtain ethical approvals and minimize sample sizes .
- Interdisciplinary Collaboration : Combine chemical ecology (HPLC, NMR) with molecular biology (Western blotting, CRISPR) to explore this compound’s multifunctionality .
属性
IUPAC Name |
2,3-diphenylbenzo[g]quinoxaline-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2O2/c27-23-17-13-7-8-14-18(17)24(28)22-21(23)25-19(15-9-3-1-4-10-15)20(26-22)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDRJIAFKGWLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


